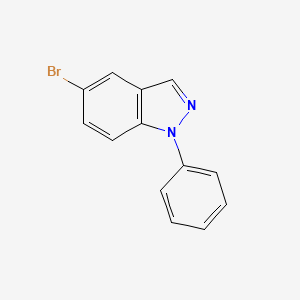

5-Bromo-1-phenyl-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrN2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

5-bromo-1-phenylindazole |

InChI |

InChI=1S/C13H9BrN2/c14-11-6-7-13-10(8-11)9-15-16(13)12-4-2-1-3-5-12/h1-9H |

InChI Key |

LVQMZEBELXDANN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1 Phenyl 1h Indazole and Its Analogues

Classical and Modern Synthetic Routes

The construction of the 5-bromo-1-phenyl-1H-indazole framework can be achieved through sequential reactions, such as halogenation followed by N-arylation, or through convergent strategies involving the formation of the heterocyclic ring from pre-functionalized precursors.

Direct Halogenation and N-Arylation Strategies

A primary route to this compound involves a two-step process: the bromination of an indazole precursor followed by the introduction of the N1-phenyl group.

Direct halogenation of the indazole ring is a common transformation. For instance, the synthesis of 5-bromo-1H-indazole-3-carboxylic acid is accomplished by treating indazole-3-carboxylic acid with bromine in glacial acetic acid at elevated temperatures. chemicalbook.com Similarly, 5-bromo-1H-indazole can be prepared through the reaction of 1H-indazole with brominating agents like N-bromosuccinimide (NBS). ontosight.ai

Once the 5-bromo-1H-indazole is obtained, the subsequent N-arylation is typically achieved via cross-coupling reactions. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method. This involves reacting the 5-bromo-1H-indazole with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a copper catalyst and a base. mdpi.com However, a significant challenge in the N-arylation of unsubstituted indazoles is the formation of a mixture of N1 and N2-substituted isomers. nih.govbeilstein-journals.org The regioselectivity can be influenced by the reaction conditions, including the choice of catalyst, ligand, base, and solvent. For example, using aryl bromides for the arylation of indazoles can lead to lower N1 regioselectivity due to the slower oxidative addition to the copper-indazole complex, which may allow for rearrangement from the N1 to the N2 regioisomer. mdpi.com

A metal-free approach for the direct halogenation of 2-substituted indazoles using N-halosuccinimides (NXS) has also been reported, allowing for the selective synthesis of mono- and poly-halogenated products by adjusting reaction conditions. rsc.orgnih.gov For example, reacting 2-phenyl-2H-indazole with NBS can yield the mono-brominated product. rsc.org While this applies to the 2H-indazole isomer, it highlights modern methods for direct C-H functionalization.

| Reaction Step | Reagents and Conditions | Key Outcome | Reference |

| Bromination | 1H-Indazole, N-Bromosuccinimide (NBS) | Synthesis of 5-bromo-1H-indazole | ontosight.ai |

| N-Arylation | 5-bromo-1H-indazole, Iodobenzene, CuI, Base (e.g., K₃PO₄), Ligand (e.g., DMEDA), Toluene (reflux) | Formation of this compound (often with N2 isomer) | mdpi.com |

Cyclization Reactions and Ring Closure Approaches

An alternative and often more regioselective strategy for synthesizing N1-substituted indazoles is through the cyclization of appropriately substituted precursors. These methods build the indazole ring with the N1-substituent already in place.

A prominent method involves the intramolecular C-N bond formation from arylhydrazones derived from ortho-haloaryl aldehydes. researchgate.netbeilstein-journals.org To synthesize 1-phenyl-1H-indazole, for example, the phenylhydrazone of 2-bromobenzaldehyde (B122850) is cyclized in the presence of a copper powder catalyst and a base like sodium tert-butoxide (NaOtBu) in a solvent such as polyethylene (B3416737) glycol (PEG-400). researchgate.net To apply this to the target molecule, one would start with the phenylhydrazone of 2,5-dibromobenzaldehyde.

Another established route is the Davis–Beirut reaction or related base-catalyzed cyclizations of ortho-alkylanilines. nih.gov More modern approaches include palladium-catalyzed intramolecular amination of ortho-haloarylhydrazones. beilstein-journals.orgthieme-connect.de The synthesis of 1-aryl-1H-indazoles has been optimized using various copper salts (CuI, CuCl) and ligands in solvents like DMF, although starting from o-chloroarylhydrazones can sometimes result in lower yields compared to their bromo-analogues. beilstein-journals.org

Microwave-assisted synthesis offers an efficient, eco-friendly alternative. For example, the one-pot reaction of salicylaldehydes with phenyl hydrazine (B178648) hydrate (B1144303) under microwave irradiation yields 1-phenyl-1H-indazole derivatives in good yields and shorter reaction times compared to conventional heating. ajrconline.org Adapting this to a bromo-substituted salicylaldehyde (B1680747) could provide a pathway to the target compound.

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Phenylhydrazone of 2-bromobenzaldehyde | Cu powder, NaOtBu, PEG-400, 110°C | 1-phenyl-1H-indazole | researchgate.net |

| Substituted Salicylaldehyde, Phenyl hydrazine hydrate | Microwave irradiation | 1-phenyl-1H-indazole derivative | ajrconline.org |

| o-Chloroarylhydrazone | CuI, Ligand (e.g., phenanthroline), Base (e.g., Cs₂CO₃), DMF, 120°C | N-phenyl-1H-indazole | beilstein-journals.org |

Regioselective Synthesis of N1-Substituted Indazoles

A central challenge in the synthesis of substituted indazoles is controlling the regioselectivity of substitution at the N1 and N2 positions of the pyrazole (B372694) ring. The two nitrogen atoms exhibit different nucleophilic characteristics, and their reactivity is influenced by steric and electronic factors, as well as reaction conditions. nih.govarabjchem.org

Control of Nitrogen Atom Alkylation/Arylation

Direct alkylation or arylation of an NH-indazole typically yields a mixture of N1 and N2 isomers, with the ratio depending heavily on the chosen reagents and conditions. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.govbeilstein-journals.org This thermodynamic preference can be exploited to favor the N1 isomer.

Several strategies have been developed to achieve high regioselectivity:

Base and Solvent Effects : The choice of base and solvent system is critical. A study on the alkylation of various substituted indazoles found that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide provided excellent N1-selectivity (>99%) for indazoles with C3-substituents like carboxymethyl or tert-butyl. nih.govbeilstein-journals.org In contrast, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to mixtures of N1 and N2 products. nih.govbeilstein-journals.org

Cation Chelation : The presence of certain metal cations can direct substitution. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate (Cs₂CO₃) favors the formation of N1-substituted products. Density Functional Theory (DFT) calculations suggest this is due to a chelation mechanism where the cesium cation coordinates with the N2-atom and an oxygen atom of the C3-substituent, leaving the N1-atom more accessible for the electrophile. nih.govbeilstein-journals.org

Kinetic vs. Thermodynamic Control : Glycosylation reactions of nitroindazoles have shown that N2-isomers can be formed under kinetic control (e.g., shorter reaction times), while the thermodynamically more stable N1-isomers are obtained under conditions of thermodynamic control (e.g., longer reaction times or higher temperatures), which allow for rearrangement of the initially formed kinetic product. seela.net

The table below summarizes conditions favoring N1 vs. N2 substitution.

| Condition | Favored Isomer | Rationale/Example | Reference |

| NaH in THF | N1 | Promising system for N1-selective alkylation with alkyl bromides. | nih.govbeilstein-journals.org |

| Cs₂CO₃ | N1 | DFT suggests a chelation mechanism for methyl 5-bromo-1H-indazole-3-carboxylate. | nih.govbeilstein-journals.org |

| Mitsunobu Conditions | N2 | N-alkylation of indazole shows a strong preference for the N2 isomer. | nih.gov |

| Thermodynamic Equilibration | N1 | Using α-halo carbonyl electrophiles can favor the thermodynamic N1 product. | nih.govbeilstein-journals.org |

| C7-NO₂ or C7-CO₂Me Substituents | N2 | Strong electron-withdrawing groups at C7 can direct alkylation to the N2 position. | nih.govbeilstein-journals.org |

Addressing Isomeric Purity Challenges

Given that many synthetic routes produce mixtures of N1 and N2 isomers, their separation and characterization are crucial for obtaining isomerically pure compounds.

Separation Techniques:

Column Chromatography : This is the most common method for separating N1 and N2 isomers. nih.gov The two isomers often have different polarities, allowing for their separation on a silica (B1680970) gel column using an appropriate eluent system. In many cases, the N1 isomer is less polar and elutes first. nih.gov

Recrystallization : For solid derivatives, fractional recrystallization can be an effective purification method. A patented method describes the use of a mixed solvent system (e.g., acetone/water, ethanol/water) to selectively crystallize one isomer from a mixture, achieving purities over 99%. google.com

Structural Characterization:

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a powerful tool for distinguishing between N1 and N2 isomers. nih.gov

¹H-NMR : The chemical shifts of the indazole ring protons, particularly H-3 and H-7, are diagnostic.

¹³C-NMR : The chemical shifts of the carbon atoms in the pyrazole ring (C-3 and C-7a) are also distinct for each isomer. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This 2D NMR technique is definitive for assigning regiochemistry. For an N1-substituted indazole, no correlation is typically observed between the protons of the N1-substituent and the C-3 carbon. Conversely, for an N2-substituted indazole, a clear correlation exists between the protons of the N2-substituent and the C-3 carbon. nih.gov

The development of enantiomerically pure indazole derivatives, important for creating chiral drug candidates, often involves the separation of diastereomers or enantiomers using techniques like chiral HPLC after a key synthetic step. acs.orgtmc.edu

Functionalization and Derivatization Strategies of the Indazole Core

The indazole ring is a versatile scaffold that can be functionalized at various positions to generate diverse libraries of compounds for biological screening. nih.govrasayanjournal.co.in The this compound core offers multiple sites for further chemical modification.

Reactions at the Bromine Substituent:

Cross-Coupling Reactions : The bromine atom at the C5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, can be used to couple 5-bromoindazoles with various boronic acids to introduce new aryl or heteroaryl groups at this position. researchgate.net This is a powerful late-stage functionalization technique for diversifying advanced intermediates. nih.gov

Functionalization of the Indazole Rings:

C-H Functionalization : Direct C-H activation and functionalization have emerged as efficient strategies for modifying the indazole core without pre-functionalization. rsc.org This includes:

C3-Functionalization : The C3-position can be functionalized through halogenation (iodination, bromination), borylation, arylation, and acylation. chim.it Regioselective C3-lithiation of N2-protected indazoles, followed by reaction with electrophiles, is another effective route. researchgate.net

Remote C-H Functionalization : Protocols have been developed for the remote difunctionalization of 2H-indazoles at the C4 and C7 positions of the benzene (B151609) ring. rsc.org

C7-Functionalization : A regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, followed by Suzuki-Miyaura coupling to introduce aryl groups at the C7 position. nih.gov

Cycloaddition Reactions : The indazole core can be substituted with other heterocyclic moieties, such as triazoles or pyrazolines, via 1,3-dipolar cycloaddition reactions to generate novel compounds with potentially enhanced biological properties. nih.gov

These derivatization strategies highlight the utility of the indazole scaffold in medicinal chemistry and materials science, allowing for the systematic modification of its structure to tune its properties. nih.govnih.gov

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govmdpi.comias.ac.in In the context of this compound and its analogues, this reaction is instrumental in introducing a diverse range of aryl and heteroaryl substituents at the 5-position. nih.govnih.govresearchgate.net

The reaction typically involves the coupling of a bromoindazole, such as 5-bromo-1-ethyl-1H-indazole, with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.netresearchgate.net The choice of catalyst is crucial for the reaction's success, with [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often being the catalyst of choice, demonstrating high efficacy. nih.govnih.govresearchgate.netresearchgate.net Other catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) have also been employed. ias.ac.innih.gov

The reaction conditions, including the base and solvent, are optimized to maximize yield and minimize side reactions. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), while solvents like dimethoxyethane (DME) and aqueous dioxane are frequently used. nih.govnih.govresearchgate.netresearchgate.netnih.gov The reaction is typically heated, often to around 80-90°C. nih.govnih.govresearchgate.netresearchgate.net

Research has demonstrated the successful coupling of various N- and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid, affording the corresponding 5-heteroaryl-1H-indazoles in good yields. nih.govnih.govresearchgate.net The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of 5-aryl- and 5-heteroaryl-1-phenyl-1H-indazole analogues, which are valuable for structure-activity relationship studies in drug discovery. nih.govnih.govresearchgate.netias.ac.in

Table 1: Examples of Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | nih.govnih.govresearchgate.netresearchgate.net |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | >80 | nih.gov |

| Pd(OAc)₂ | CsF | DMF | 95-100 | 92 | ias.ac.in |

| PdCl₂(dppf) | Na₂CO₃ | DMF | 95-100 | 60 | ias.ac.in |

Other Transition Metal-Mediated Cross-Couplings (e.g., Sonogashira)

Beyond the Suzuki-Miyaura reaction, other transition metal-mediated cross-coupling reactions are pivotal in the functionalization of the this compound scaffold. The Sonogashira coupling, for instance, is a key method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. pearson.comwashington.edu This reaction has been applied to bromoindoles, which are structurally similar to bromoindazoles, suggesting its applicability for creating 5-alkynyl-1-phenyl-1H-indazoles. researchgate.net The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.net However, the reaction can be complicated by the homocoupling of the terminal alkyne, a side reaction that can be minimized by conducting the reaction under a dilute hydrogen atmosphere. washington.edunih.gov

The Heck coupling reaction represents another important tool for C-C bond formation, specifically for the synthesis of vinylindazoles from bromoindazoles. beilstein-journals.orgbeilstein-journals.org Mechanochemically activated Heck couplings have been developed to improve reaction efficiency and reduce solvent use. beilstein-journals.org

Nucleophilic and Electrophilic Substitution Reactions

The chemical reactivity of this compound also allows for modification through nucleophilic and electrophilic substitution reactions. The bromine atom at the C5 position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. ambeed.com For example, it can be replaced by amines or thiols in the presence of a base.

The indazole ring itself is a heteroaromatic system and can undergo electrophilic substitution reactions. chemicalbook.com The phenyl group at the N1 position influences the regioselectivity of these reactions. Due to the presence of the imino hydrogen in the parent indazole ring, reactions like alkylation and acylation are common. chemicalbook.comthieme-connect.de The introduction of a phenyl group at N1 directs further substitution primarily to the C3, C5, and C7 positions. thieme-connect.de

Oxidation and Reduction Pathways

Oxidation and reduction reactions provide additional avenues for modifying the this compound core. The indazole ring can be oxidized to form indazole N-oxides. ambeed.com Furthermore, palladium-catalyzed oxidative alkenylation has been used to introduce vinyl groups at the C3 and C7 positions of indazole derivatives. acs.org

Reduction reactions can target the bromo-substituent. The bromine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation, yielding 1-phenyl-1H-indazole. ambeed.com Additionally, if other reducible functional groups are present, such as a nitro group, they can be selectively reduced. For instance, a nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly focuses on efficiency, scalability, and sustainability. This section explores advanced techniques that are being applied to the synthesis of this compound and its analogues.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comrasayanjournal.co.inheteroletters.org This technique has been successfully applied to the synthesis and functionalization of indazole derivatives. rasayanjournal.co.inresearchgate.netdiva-portal.org

The use of microwave irradiation can dramatically reduce reaction times for cross-coupling reactions, such as the Suzuki-Miyaura coupling, from hours to minutes. rasayanjournal.co.inheteroletters.orgmdpi.com This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. mdpi.com For example, the synthesis of 1,3-diarylsubstituted indazoles has been achieved with microwave heating at 120°C for just 40 minutes. nih.gov Microwave-assisted synthesis has also been employed for the preparation of disubstituted 2H-indazoles in a one-pot, high-yielding, and scalable manner. benthamdirect.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Indazole Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Suzuki Coupling | Heating at 80°C for hours | Heating at 120°C for 40 minutes | nih.govresearchgate.netnih.gov |

| Indazole Synthesis | Long reaction times | Shorter reaction times, high yields | benthamdirect.comheteroletters.org |

| Functionalization | Often requires harsh conditions | Milder conditions, improved yields | rasayanjournal.co.inmdpi.com |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijprt.orgugent.beroyalsocietypublishing.org In the context of indazole synthesis, these principles are being implemented to develop more sustainable and environmentally friendly methods. mdpi.comijprt.orgacs.org

Key aspects of green chemistry in indazole synthesis include the use of safer solvents, such as water or polyethylene glycol (PEG), and the development of catalyst systems that are recyclable and operate under milder conditions. ugent.beacs.org For example, copper oxide nanoparticles supported on activated carbon have been used as a heterogeneous catalyst for the synthesis of 2H-indazoles in the green solvent PEG-400. acs.org This approach allows for easy separation and recycling of the catalyst.

Furthermore, efforts are being made to improve atom economy by designing reactions that incorporate a maximum number of atoms from the starting materials into the final product. royalsocietypublishing.org Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball-milling), also contribute to greener synthetic routes by eliminating the need for volatile and often toxic organic solvents. beilstein-journals.orgugent.be The development of such methods is crucial for the large-scale, sustainable production of indazole-based compounds. ijprt.orgacs.org

Advanced Spectroscopic and Structural Elucidation Techniques

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is a cornerstone technique for the structural determination of 5-Bromo-1-phenyl-1H-indazole in solution. acs.orgd-nb.infoajrconline.org Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon resonances within the molecule.

While specific spectral data for this compound is not extensively published, data from the closely related analogue, 5-Bromo-1-ethyl-1H-indazole, provides valuable insight. mdpi.com The substitution of the ethyl group with a phenyl group would primarily influence the chemical shifts of the indazole ring protons and carbons to a lesser extent, while introducing characteristic signals for the N-phenyl substituent.

Table 1: Representative ¹H and ¹³C NMR Data for a 5-Bromo-1-alkyl-1H-indazole Analogue

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| H-3 | 7.88 | s | - |

| H-4 | 7.21 | d | 8.9 |

| H-6 | 7.36 | dd | 8.9, 1.8 |

| H-7 | 7.77-7.81 | m | - |

| N-CH₂ | 4.35 | q | 7.3 |

| CH₃ | 1.45 | t | 7.3 |

| ¹³C NMR | |||

| C-3 | 132.2 | ||

| C-3a | 129.3 | ||

| C-4 | 123.7 | ||

| C-5 | 113.7 | ||

| C-6 | 125.8 | ||

| C-7 | 110.5 | ||

| C-7a | 137.9 | ||

| N-CH₂ | 44.1 | ||

| CH₃ | 15.1 |

Source: Data adapted from a study on 5-Bromo-1-ethyl-1H-indazole. mdpi.com

For complex molecules like substituted indazoles, multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. znaturforsch.com These experiments establish correlations between directly bonded and long-range coupled protons and carbons, respectively. For this compound, HSQC would correlate each proton to its attached carbon, while HMBC would reveal key connectivities, for instance, between the phenyl protons and the indazole ring carbons, confirming the N1-phenyl substitution. znaturforsch.com Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups.

Indazole and its derivatives can exist in two tautomeric forms: 1H- and 2H-indazole. cdnsciencepub.comthieme-connect.de The substitution at the N1 position with a phenyl group in this compound definitively establishes its structure as the 1H-tautomer, precluding tautomeric equilibria. acs.orgacs.org

¹³C and ¹⁵N NMR spectroscopy are powerful tools for distinguishing between N1- and N2-substituted indazole regioisomers, which are often formed during synthesis. cdnsciencepub.comacs.orgacs.org The chemical shifts of the indazole ring carbons, particularly C3 and C7a, are sensitive to the substitution pattern at the nitrogen atoms. cdnsciencepub.comthieme-connect.de For instance, the ¹³C chemical shift for C3 in 1H-tautomers typically appears between δ 132-133 ppm, whereas in 2H-tautomers, it is found further upfield around δ 123-124 ppm. jmchemsci.com Similarly, ¹⁵N NMR provides distinct chemical shift ranges for the N1 and N2 atoms, allowing for unambiguous regiochemical assignment. znaturforsch.comacs.orgacs.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it validates the molecular formula, C₁₃H₉BrN₂. semanticscholar.orgmdpi.comabovchem.comchembk.com The calculated exact mass for the protonated molecule [M+H]⁺ is a key parameter for its identification. The presence of the bromine atom is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) in the mass spectrum.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉BrN₂ |

| Calculated Molecular Weight | 273.13 g/mol abovchem.comchembk.com |

| Calculated m/z [M+H]⁺ | 273.0025 (for ⁷⁹Br) |

| Calculated m/z [M+H]⁺ | 275.0005 (for ⁸¹Br) |

Experimental HRMS data for closely related compounds, such as 5-bromo-1-ethyl-1H-indazole, show excellent agreement between calculated and found values, confirming the reliability of this technique for structural confirmation. mdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups and bonding within the this compound molecule by measuring the absorption of infrared radiation. ajrconline.orgjmchemsci.comrsc.org The spectrum exhibits characteristic vibrational frequencies corresponding to the aromatic C-H, C=C, and C=N bonds of the indazole and phenyl rings, as well as the C-Br stretch.

Table 3: Characteristic FT-IR Absorption Bands for Phenyl-Indazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Aromatic C-H bonds of the phenyl and indazole rings. ajrconline.org |

| C=C stretch (aromatic) | 1600 - 1450 | Skeletal vibrations of the aromatic rings. |

| C=N stretch (indazole) | 1590 - 1560 | Characteristic stretching of the indazole ring. ajrconline.org |

| C-Br stretch | 700 - 500 | Stretching vibration of the carbon-bromine bond. ajrconline.org |

Source: Data adapted from studies on related indazole compounds. rsc.orgajrconline.orgnih.gov

The absence of a broad N-H stretching band (typically around 3400-3200 cm⁻¹) further confirms the substitution at the N1 position.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound. The spectrum is characterized by absorption bands corresponding to π→π* transitions. The extended conjugation involving the indazole system and the N-phenyl ring results in strong absorption in the UV region. While specific data for this compound is limited, related N-phenyl indazole derivatives show absorption maxima (λmax) typically in the range of 270–310 nm. The exact position and intensity of these bands are influenced by the solvent polarity and the electronic nature of substituents on the rings. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. Although a crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been determined. icm.edu.pl

This analysis confirms the planarity of the indazole ring system and provides detailed metric parameters. icm.edu.pl The study of this derivative demonstrates the utility of X-ray crystallography for unambiguously confirming the connectivity and stereochemistry of this class of compounds.

Table 4: Crystallographic Data for a 5-Bromo-1-substituted-1H-indazole Derivative

| Parameter | Value |

|---|---|

| Compound | 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide icm.edu.pl |

| Crystal System | Triclinic icm.edu.pl |

| Space Group | P-1 icm.edu.pl |

| a (Å) | 11.2330 icm.edu.pl |

| b (Å) | 11.6130 icm.edu.pl |

| c (Å) | 15.4710 icm.edu.pl |

| Volume (ų) | 1788.45 icm.edu.pl |

Source: Data from a study on a complex 5-bromo-1H-indazole derivative. icm.edu.pl

This crystallographic data underscores the capability of the technique to provide a definitive solid-state structure, which serves as a benchmark for comparison with computational models and solution-state spectroscopic data.

Computational and Theoretical Chemistry Studies on 5 Bromo 1 Phenyl 1h Indazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. It is widely used to predict molecular geometries, reaction energies, and various electronic properties, providing a theoretical framework to understand the behavior of complex chemical systems like 5-Bromo-1-phenyl-1H-indazole.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For indazole derivatives, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on the related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, using the B3LYP/6-311++G(d,p) basis set, have elucidated its optimized structural parameters. Current time information in Pasuruan, ID.researchgate.net

The electronic structure of these molecules is also explored using DFT. Key aspects include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For the aforementioned 5-bromo-indazole derivative, the HOMO-LUMO energy gap helps in understanding its electronic transitions and charge transfer characteristics. Current time information in Pasuruan, ID.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is crucial for predicting how the molecule will interact with other chemical species, including biological targets.

Table 1: Selected Optimized Geometric Parameters for a 5-Bromo-1-substituted-1H-indazole Derivative Data derived from studies on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide.

| Parameter | Bond Length (Å) / Angle (°) |

| C-Br | 1.895 |

| N-N | 1.378 |

| C=N | 1.315 |

| N-N-C Angle | 112.5 |

| C-C-Br Angle | 120.1 |

DFT calculations are instrumental in mapping out the pathways of chemical reactions, including the identification of transition states and intermediates. This provides a detailed understanding of reaction mechanisms, selectivity, and kinetics. For derivatives of 5-bromo-1H-indazole, DFT has been used to investigate the regioselectivity of reactions such as N-alkylation.

A study on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated the power of DFT in explaining why different alkylation products (N¹ vs. N²) are formed under specific conditions. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, researchers can construct a complete energy profile for the reaction. These calculations revealed that the formation of N¹-substituted products is often favored through a chelation mechanism, while non-covalent interactions can drive the formation of N²-products. nih.gov The analysis of Natural Bond Orbitals (NBO) and Fukui indices further supports these mechanistic proposals by quantifying partial charges and the reactivity of different nitrogen atoms in the indazole ring. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for predicting spectroscopic properties, particularly UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption bands. aboutscience.eu

For derivatives like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, TD-DFT calculations have been performed to simulate their electronic absorption spectra in both the gas phase and in solvents. Current time information in Pasuruan, ID. These theoretical predictions can be compared with experimental data to validate the computational model and to assign specific electronic transitions to the observed spectral peaks.

Table 2: Predicted Spectroscopic Data from TD-DFT Calculations Data for a 5-bromo-1-substituted-1H-indazole derivative in the gas phase.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 3.55 | 349 | 0.21 |

| HOMO-1 -> LUMO | 4.10 | 302 | 0.15 |

| HOMO -> LUMO+1 | 4.52 | 274 | 0.09 |

Tautomeric and Regioisomeric Stability Calculations

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The relative stability of these tautomers is a crucial factor influencing their chemical behavior and biological activity. Computational methods, particularly DFT, are used to calculate the ground-state energies of different tautomers and regioisomers to determine their thermodynamic stability.

Numerous theoretical studies have concluded that for the parent indazole system, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. sigmaaldrich.com This stability is attributed to the benzenoid character of the 1H tautomer, in contrast to the less aromatic, o-quinonoid structure of the 2H form. These computational predictions are generally in agreement with experimental observations where the 1H tautomer is predominant. sigmaaldrich.com For substituted systems like this compound, DFT calculations can precisely quantify the energy difference between potential isomers, confirming the stability of the 1-phenyl substituted form over other possibilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding drug design.

For the indazole scaffold, 2D and 3D-QSAR studies have been successfully applied to understand their inhibitory activity against various biological targets. In a typical QSAR study, a set of indazole analogs with known biological activities is used. A wide range of molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed activity.

For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic contour maps. These maps highlight regions where bulky or electronegative groups, respectively, would enhance or diminish biological activity, providing a structural framework for designing more potent inhibitors. Similarly, QSAR models for indazole compounds targeting SAH/MTAN in bacteria have identified essential descriptors responsible for their quorum sensing inhibitory mechanisms.

Molecular Docking and Molecular Dynamics (MD) Simulations in Target Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a ligand, such as a this compound derivative, interacts with a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. nih.gov The process involves sampling a large number of possible binding poses and scoring them based on their binding energy. This technique provides valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. Docking studies have been widely performed on indazole derivatives to elucidate their binding modes with targets like the COX-2 enzyme and various kinases involved in cancer.

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the interaction. These simulations can confirm the stability of the binding pose obtained from docking and reveal how the ligand and protein adapt to each other. The stability of the complex is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms throughout the simulation.

Natural Bond Orbital (NBO) Analysis and Electron Density Distributions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, delocalization of electron density, and intramolecular interactions. This analysis provides a detailed picture of the electronic structure of a molecule, complementing other quantum chemical calculations. In the context of this compound, NBO analysis and the study of electron density distributions offer valuable insights into its chemical reactivity and stability.

Donor-Acceptor Interactions and Stabilization Energies

NBO analysis for indazole derivatives typically reveals significant intramolecular interactions. For instance, studies on similar bromo-indazole systems, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have shown strong interactions between electron-donating (donor) and electron-accepting (acceptor) orbitals. These interactions, quantified by the second-order perturbation energy (E(2)), indicate the stabilization energy associated with electron delocalization.

A hypothetical representation of significant donor-acceptor interactions and their corresponding stabilization energies for this compound, based on data from related compounds, is presented below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N2 | π(N1-C7a) | Value |

| LP(1) N2 | π(C3-C3a) | Value |

| LP(1) Br5 | σ(C4-C5) | Value |

| LP(1) Br5 | σ(C5-C6) | Value |

| π(C4-C5) | π(C3a-C7a) | Value |

| π(C6-C7) | π(C3a-C7a) | Value |

Note: The values in this table are illustrative and represent the types of interactions expected. Actual values would require specific DFT calculations for this compound.

Hybridization and Bond Characteristics

NBO analysis also provides information about the hybridization of atomic orbitals, which dictates the geometry and nature of the chemical bonds. In this compound, the nitrogen atoms of the indazole ring are expected to be sp² hybridized, consistent with their involvement in the aromatic system. The carbon atoms of both the indazole and phenyl rings are also sp² hybridized, forming the planar ring structures. The C-Br bond will involve a p-orbital from the bromine atom overlapping with an sp² hybrid orbital from the carbon atom.

Electron Density Distribution and Atomic Charges

The distribution of electron density within a molecule is crucial for understanding its reactivity, particularly towards electrophilic and nucleophilic attack. The electron density distribution in this compound is influenced by the electronegativity of the constituent atoms and the resonance effects within the aromatic system.

The nitrogen atoms, being more electronegative than carbon, are expected to have a higher electron density, resulting in negative partial charges. The bromine atom, also highly electronegative, will similarly draw electron density towards itself. Conversely, the carbon and hydrogen atoms will likely bear positive partial charges.

Computational studies on related bromo-indazole derivatives have confirmed this general trend. For example, NBO analysis performed on methyl 5-bromo-1H-indazole-3-carboxylate and 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide consistently shows negative charges on the nitrogen and bromine atoms and positive charges on the carbon and hydrogen atoms. beilstein-journals.orgresearchgate.net

An illustrative table of calculated natural charges on selected atoms of this compound, based on analogous systems, is provided below.

| Atom | Natural Charge (e) |

|---|---|

| N1 | -0.4 to -0.6 |

| N2 | -0.2 to -0.4 |

| C3 | +0.1 to +0.3 |

| C5 | -0.1 to +0.1 |

| Br5 | -0.05 to -0.15 |

| C (Phenyl) | Variable (+/-) |

Note: These charge ranges are estimations based on similar computed molecules and serve to illustrate the expected charge distribution.

The phenyl group attached to the N1 position will also influence the electron density distribution through both inductive and resonance effects, further modifying the reactivity of the indazole core. The precise nature of this influence can be elucidated through detailed computational analysis.

Research Applications in Medicinal and Biological Chemistry Preclinical Focus

5-Bromo-1-phenyl-1H-indazole as a Core Scaffold for Bioactive Compound Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This structure is a key component in numerous pharmacologically active compounds due to its ability to interact with various biological targets. nih.govpnrjournal.com The this compound variant, in particular, serves as a versatile foundational structure for the synthesis of novel therapeutic agents. chemimpex.com The presence and position of the bromine atom and the phenyl group offer strategic points for chemical modification, allowing for the creation of diverse libraries of compounds. The bromine atom at the 5-position is especially useful as it can be readily functionalized through various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR). This adaptability has made the this compound scaffold a valuable starting point for discovering compounds with potential applications in oncology, neurology, and infectious diseases. chemimpex.comchemimpex.com

In Vitro Biological Activity Profiling of Derivatives

Derivatives synthesized from the this compound core have been subjected to extensive in vitro screening, revealing a broad spectrum of biological activities. These preclinical evaluations are crucial for identifying lead compounds for further development. The unique electronic properties and structural features of this scaffold contribute to its diverse pharmacological profile. nih.gov

Derivatives of the indazole scaffold have demonstrated significant potential as anticancer agents. dntb.gov.uascribd.comresearchgate.net Numerous studies have reported the potent antiproliferative activity of these compounds against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), chronic myeloid leukemia (K562), and colorectal (HCT116) cancer cells. nih.govnih.gov For instance, certain 1H-indazole derivatives have shown potent growth inhibitory activity with IC₅₀ values in the low micromolar range. nih.govrsc.org

The mechanism of action for these anticancer effects often involves the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This is frequently achieved through the modulation of key regulatory proteins. Studies have shown that treatment with indazole derivatives can lead to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2. nih.govrsc.org The activation of the caspase cascade is a central feature of apoptosis, and compounds derived from this scaffold have been shown to cleave caspases-3, -7, and -9. nih.gov Furthermore, some derivatives disrupt the mitochondrial membrane potential, leading to the release of cytochrome c, another critical step in the apoptotic pathway. nih.gov The p53 tumor suppressor pathway can also be involved, with some compounds increasing p53 protein levels, which in turn contributes to apoptosis. nih.govnih.gov

| Derivative Type | Cancer Cell Line | Observed Effect | IC₅₀ (µM) | Reference |

| Indazole Derivative | 4T1 (Breast Cancer) | Inhibited proliferation and colony formation, promoted apoptosis | Not Specified | nih.gov |

| Piperazine-indazole | K562 (Leukemia) | Antiproliferative activity | 5.15 | nih.gov |

| Indazole Derivative | A549 (Lung Cancer) | Antiproliferative activity | Not Specified | |

| Indazole Derivative | MCF-7 (Breast Cancer) | Antiproliferative activity | Not Specified | |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine | A549 (Lung Cancer) | Suppressed proliferation, induced apoptosis | Not Specified | researchgate.net |

| Indole Derivative | A549 (Lung Cancer) | Inhibited proliferation | 14.4 µg/mL | nih.govwaocp.org |

Inflammation is a complex biological response implicated in numerous diseases. tandfonline.comwjpmr.com Indazole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. nih.govbiotech-asia.org Preclinical studies have demonstrated that these compounds can significantly inhibit inflammation in various in vitro models. researchgate.net

A primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, mediators of inflammation. nih.gov By inhibiting COX-2, these derivatives can reduce the synthesis of pro-inflammatory prostaglandins. nih.gov Furthermore, research has shown that indazole compounds can modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.netsemanticscholar.org The inhibition of these key signaling molecules helps to dampen the inflammatory response. researchgate.net

| Derivative | Target/Assay | Effect | IC₅₀ (µM) | Reference |

| 5-aminoindazole | COX-2 Inhibition | Maximum inhibition in tested concentrations | 12.32 - 23.42 (Range for various indazoles) | nih.gov |

| Indazole | TNF-α Inhibition | Concentration-dependent inhibition | Not Specified | researchgate.net |

| Indazole | IL-1β Inhibition | Concentration-dependent inhibition | Not Specified | researchgate.net |

| Indazole Derivatives | Carrageenan-induced paw edema | Time and dose-dependent inhibition of edema | Not Specified | researchgate.net |

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity. pnrjournal.com They have been found to be effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Rhizopus oryzae. researchgate.netnih.govbanglajol.inforesearchgate.net

The mechanisms underlying their antimicrobial effects are varied. One identified mechanism is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents bacteria from replicating, ultimately leading to cell death. nih.gov Some bromo-substituted indazole derivatives have shown particularly potent activity against resistant bacterial strains. nih.gov Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the indazole ring play a critical role in determining the potency and spectrum of antimicrobial activity. nih.gov

| Derivative Type | Organism | Activity | MIC (µg/mL) | Reference |

| 4-bromo-1H-indazole (Compound 9) | S. pyogenes PS | Antibacterial | 4 | nih.gov |

| 4-bromo-1H-indazole (Compound 18) | S. aureus ATCC29213 | Antibacterial | Not Specified (64-fold better than 3-MBA) | nih.gov |

| Indazole-carboxamide (Compound 5'b) | Broad spectrum bacteria | Antibacterial | Not Specified | |

| Indazole-carboxamide (Compound 5'k) | R. oryzae | Antifungal | Not Specified | |

| Indazole-carboxamide (Compound 5'q) | C. albicans | Antifungal | Not Specified | |

| Phenyl N-acylhydrazone | S. aureus | Antibacterial (synergistic with streptomycin) | 7.81–62.50 | researchgate.net |

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of many diseases. nih.gov Several indazole derivatives have been evaluated for their antioxidant potential. ijpsonline.comresearchgate.net These compounds have demonstrated the ability to scavenge free radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.gov The antioxidant capacity is often linked to the ability of the indazole nucleus and its substituents to donate electrons, thereby neutralizing reactive oxygen species. nih.gov For example, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown remarkable antioxidant activity in both DPPH and ABTS assays.

Enzyme and Receptor Interaction Studies

The therapeutic effects of this compound derivatives are rooted in their interactions with specific enzymes and cellular receptors. nih.gov A significant area of research has focused on their role as kinase inhibitors. nih.govrsc.org Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. researchgate.net Indazole derivatives have been designed to target various kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK). nih.gov For example, entrectinib, an indazole-based drug, shows high activity against ALK with an IC₅₀ value of 12 nM. nih.gov

Beyond kinases, these compounds have been shown to interact with other important biological targets. For instance, some derivatives have been developed as estrogen receptor (ER) degraders, which could be beneficial in treating ER-positive breast cancers. nih.govscribd.com Molecular docking and computational studies are often employed to predict and rationalize the binding modes of these compounds within the active sites of their target enzymes or receptors, guiding the design of more potent and selective inhibitors. researchgate.net

Kinase Inhibition Profiling (e.g., Akt, Tyrosine Kinases, TTK, IKK2)

The indazole scaffold is a well-established privileged structure in the design of kinase inhibitors, and derivatives originating from the this compound core have been investigated for their potential to target a range of kinases involved in cell signaling and proliferation.

Tyrosine Kinases : The indazole core has been identified as a promising pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases, a subfamily of tyrosine kinases implicated in cancer. nih.gov Fragment-led de novo design approaches have utilized the indazole scaffold to generate libraries of compounds that inhibit FGFR1-3 with activities in the micromolar range. nih.gov

TTK (Mps1) : The mitotic kinase TTK (also known as Mps1) is a target for cancer therapy. Research has led to the discovery of potent TTK inhibitors based on an indazole core. Systematic optimization of an initial screening hit resulted in a class of compounds featuring a sulfamoylphenyl group at position 3 and an acetamido moiety at position 5, demonstrating the utility of the 5-position for introducing key functional groups.

Other Kinases : The broader 2H-indazole scaffold has been explored through rational ligand alignment as a template for inhibitors of SGK1, Tie2, and SRC kinases. mdc-berlin.de This highlights the adaptability of the indazole core for targeting diverse kinase families.

Table 1: Examples of Indazole-Based Kinase Inhibitors

| Kinase Target Family | Specific Kinase(s) | Scaffold Type | Reported Activity Range |

|---|---|---|---|

| Tyrosine Kinases | FGFR1, FGFR2, FGFR3 | 1H-Indazole Derivatives | 0.8–90 µM |

| Serine/Threonine Kinases | TTK (Mps1) | N-(3-(sulfamoylphenyl)-1H-indazol-5-yl)acetamides | Potent, IC50 not specified |

| Serine/Threonine Kinases | SGK1, Tie2, SRC | 2H-Indazole Derivatives | Selectivity bias confirmed |

Cyclooxygenase (COX) Enzyme Modulation

Derivatives of the indazole scaffold have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govnih.gov The design strategy for these inhibitors often involves leveraging a bromo-indazole intermediate for further chemical elaboration. nih.govnih.gov

A series of novel (aza)indazole derivatives were synthesized and showed high affinity and selectivity for the COX-2 enzyme. nih.govnih.gov A synthetic route involving a bromination step followed by an arylation sequence under microwave irradiation was established to create a library of compounds for testing. nih.govnih.gov In vitro screening of these derivatives identified compounds with significant COX-2 inhibitory activity and excellent selectivity over the COX-1 isoform. nih.govnih.gov For instance, compound 16 from the study emerged as a highly effective COX-2 inhibitor with an IC50 value of 0.409 µM. nih.govnih.gov

Table 2: In Vitro COX-2 Inhibition by Lead Indazole Derivative

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| 16 (Indazole Derivative) | COX-2 | 0.409 | Highly selective vs. COX-1 |

DNA Gyrase Interaction Studies

Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target for antibacterial agents. nih.govnih.govacs.org The indazole scaffold has been successfully employed to develop novel inhibitors targeting the GyrB subunit, which contains the ATP-binding site. nih.govnih.govacs.org These efforts aim to overcome resistance to existing antibiotics like fluoroquinolones, which target the GyrA subunit. nih.gov

Guided by structure-based drug design, researchers have optimized initial hits into potent indazole-based GyrB inhibitors. nih.govacs.org For example, thiazolylindazoles have been identified as a promising class of GyrB inhibitors. acs.org These compounds exhibit excellent enzymatic and antibacterial activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The development of N-phenylindolamides, which are structurally related to 1-phenyl-1H-indazoles, as ATP competitive DNA Gyrase B inhibitors further underscores the importance of this scaffold in the search for new antibacterials. acs.org

Structure-Activity Relationship (SAR) Elucidation and Lead Optimization

The this compound scaffold is exceptionally well-suited for structure-activity relationship (SAR) studies and lead optimization in drug discovery. nbinno.com The bromine atom at the 5-position is not merely a substituent but a versatile chemical handle that allows for the introduction of diverse molecular fragments through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nbinno.com This enables medicinal chemists to systematically probe the chemical space around the core scaffold to fine-tune potency, selectivity, and pharmacokinetic properties. nbinno.com

Development of Molecular Probes for Biological Target Identification

Molecular probes are essential tools for studying biological systems, enabling the visualization and identification of target proteins. The this compound scaffold can be adapted for the development of such probes.

A notable example is the creation of a radiolabeled PET (Positron Emission Tomography) tracer for imaging COX-2 in vivo. nih.govnih.gov A highly potent and selective indazole-based COX-2 inhibitor was selected as a candidate for radiolabeling. nih.gov By introducing a fluorine-18 (B77423) ([¹⁸F]) isotope, the researchers successfully created a tracer, [¹⁸F]16, which was evaluated in a rat model of neuroinflammation. nih.govnih.gov This demonstrates how a therapeutic scaffold derived from an indazole core can be converted into a sophisticated molecular imaging agent to study disease processes non-invasively.

Furthermore, the bromine atom at the 5-position provides a convenient site for the attachment of other reporter tags, such as fluorophores for fluorescence microscopy, biotin (B1667282) for affinity purification, or photoreactive groups for photoaffinity labeling to covalently capture and identify binding partners.

Q & A

Q. Basic Characterization Protocol

- FTIR : Confirms functional groups via peaks at ~3090 cm⁻¹ (Ar-C-H), 1617 cm⁻¹ (C=N), and 592 cm⁻¹ (C-Br) .

- ¹H NMR : Aromatic protons appear as multiplets at δ 7.45–8.35 ppm; the methyl group (if present) resonates at δ 2.64 ppm .

- MS : Molecular ion peak at m/z 286.01 (M⁺) aligns with the molecular formula C₁₄H₁₁BrN₂ .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .

What biological activities are associated with this compound derivatives, and how are they evaluated?

Q. Advanced Research Applications

- EGFR Inhibition : Derivatives like 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30) show IC₅₀ values of 12.3 µM against EGFR kinase via molecular docking and MTT assays .

- Antifungal Activity : Substitution at the 5-position enhances activity; e.g., 5-bromo analogs exhibit MIC values of 2 µg/mL against Candida albicans .

- Cholinesterase Inhibition : N-methyl derivatives demonstrate IC₅₀ = 5.7 nM in acetylcholinesterase assays .

Methodological Note : Always pair in vitro assays (e.g., α-glucosidase inhibition) with in silico docking (AutoDock Vina) to validate binding modes .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Q. Advanced Structural Analysis

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include R-factor (<5%) and Twinning tests for non-merohedral twinning .

- Mercury CSD : Visualize π-π stacking (distance ~3.75 Å) and C-H···π interactions to assess packing stability .

Case Study : The title compound in shows a dihedral angle of 36.69° between thiazole and benzene rings, confirmed via X-ray diffraction .

How should researchers address contradictions in reported synthetic yields or spectral data?

Q. Data Contradiction Analysis

- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous vs. moist solvents) that may alter bromination efficiency .

- Spectral Discrepancies : Compare NMR solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) or calibrate MS instruments to resolve mass discrepancies .

Example : A reported melting point of 252–257°C vs. 180–185°C may stem from polymorphic forms or impurities.

What in silico strategies predict the ADMET properties of this compound analogs?

Q. Advanced Computational Methods

- ADMET Prediction : Use SwissADME to calculate LogP (~3.2) and topological polar surface area (TPSA ~45 Ų), indicating moderate blood-brain barrier penetration .

- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability = 0.72) for brominated indazoles due to electrophilic metabolite formation .

What are the best practices for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.